molecular formula C24H26N2O3 B13815511 Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester

Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester

Cat. No.: B13815511
M. Wt: 390.5 g/mol
InChI Key: QXIBLGIBKFQSDW-UHFFFAOYSA-N
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Description

Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester is a structurally complex heterocyclic compound featuring a fused azepinoindole core. Key structural attributes include:

  • Ethyl ester group at the carboxylic acid position, influencing solubility and metabolic stability.
  • 8-(phenylmethoxy) moiety on the indole ring, which may modulate electronic properties and receptor binding interactions.

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

ethyl 1,1-dimethyl-8-phenylmethoxy-3,6-dihydro-2H-azepino[4,5-b]indole-5-carboxylate

InChI

InChI=1S/C24H26N2O3/c1-4-28-23(27)19-13-25-15-24(2,3)21-18-11-10-17(12-20(18)26-22(19)21)29-14-16-8-6-5-7-9-16/h5-13,25-26H,4,14-15H2,1-3H3

InChI Key

QXIBLGIBKFQSDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNCC(C2=C1NC3=C2C=CC(=C3)OCC4=CC=CC=C4)(C)C

Origin of Product

United States

Preparation Methods

Core Azepino[4,5-b]indole Formation

The azepino[4,5-b]indole scaffold is typically synthesized by cyclization reactions involving indole derivatives and azepine precursors. Literature indicates that substituted azepino[4,5-b]indoline derivatives can be prepared via intramolecular cyclization of appropriate indole-based amines or amides bearing side chains that facilitate ring closure. For example, patent US20020077318A1 describes methods for synthesizing substituted azepinoindoline derivatives as 5-HT ligands, which share structural similarity with the target compound.

Detailed Research Findings and Data

Literature Evidence of Azepinoindole Synthesis

Patent US20020077318A1 details the synthesis of substituted azepino[4,5-b]indoline derivatives, which include methods for ring construction and substitution patterns relevant to the target compound. The patent emphasizes the use of intermediates that allow selective functionalization at nitrogen and carbon positions to achieve desired substitutions, including carboxylation and etherification.

Palladium-Catalyzed Cross-Coupling for Functionalization

Research articles from ACS Omega and PMC highlight the utility of palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for the preparation of indole derivatives bearing carboxylic acid esters and various aromatic substituents. These methodologies provide high yields and selectivity for introducing complex substituents on the indole framework, which can be adapted for azepinoindole analogs.

Esterification and Alkylation Techniques

Standard esterification methods involving carboxylic acids and alcohols under acidic conditions are well-established for preparing ethyl esters. Alkylation to introduce methyl groups on nitrogen or carbon centers in heterocycles is typically performed using methyl halides with suitable bases to ensure regioselectivity.

Etherification for Phenylmethoxy Substitution

The installation of phenylmethoxy groups is commonly achieved by Williamson ether synthesis, reacting phenolic hydroxyl groups with benzyl halides in the presence of a base, yielding the desired ether substituent with high efficiency.

Summary Table of Preparation Methods

Preparation Step Methodology Reagents/Conditions Yield/Notes References
Azepino[4,5-b]indole core formation Intramolecular cyclization or Pd-catalyzed ring closure Acid/base catalysts or Pd catalysts Moderate to high yields depending on substrates
Carboxylic acid introduction Directed lithiation + carbonation or Pd-coupling n-BuLi + CO2 or Pd catalyst + boronic acids High regioselectivity
Esterification Acid-catalyzed esterification Ethanol + H2SO4 or DCC/DMAP High yields, standard procedure General organic synthesis
1,1-Dimethyl substitution Alkylation Methyl iodide/dimethyl sulfate + base Requires controlled conditions for selectivity General organic synthesis
Phenylmethoxy group installation Williamson ether synthesis Benzyl bromide + K2CO3 or other bases High efficiency, commonly used method General organic synthesis

The preparation of Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester involves a multi-step synthetic approach combining cyclization to form the azepinoindole core, selective introduction of carboxylic acid functionality followed by esterification, alkylation to install dimethyl groups, and etherification to attach the phenylmethoxy substituent. The methodologies are supported by patent literature and peer-reviewed research on related azepinoindole and indole derivatives, utilizing palladium-catalyzed cross-coupling and classical organic transformations to achieve the target compound with high selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

Azepino[4,5-b]indole-5-carboxylic acid derivatives undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the indole ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

The search results provide information on azepino-indole compounds and their applications, but do not contain specific details on "Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester." However, the search results do offer insights into the broader context of azepino-indoles, their synthesis, and their potential applications, which can help inform a response.

Azepino-Indole Alkaloids: Synthesis and Significance
Azepino-indole alkaloids represent a class of compounds with a unique seven-membered azepino ring fused to an indole moiety . These compounds are of interest due to their diverse biological activities and complex molecular architectures .

Synthesis of Azepino-Indoles
Several methods exist for synthesizing azepino-indoles, including:

  • Enzymatic Reactions Enzymes like strictosidine synthase (STR) can catalyze the formation of azepino-indole skeletons through Pictet-Spengler (PS) reactions . Quantum chemical calculations have elucidated the reaction mechanisms at the atomic level, which is crucial for understanding the promiscuous activity of STR enzymes and designing them for synthesizing new alkaloid skeletons .
  • Transition Metal-Based Strategies Transition metal-based strategies, such as palladium-catalyzed cross-coupling reactions and ring-closing metathesis (RCM), are also employed . These methods allow for the diversification of azepino[3,2,1-hi]indoles, which are structural units found in natural products .
  • Biosynthetic Pathways In vivo experiments using labeled precursors can help elucidate the biosynthetic routes of azepino-indoles . For example, the biosynthesis of purpurascenine A, an azepino-indole alkaloid, was investigated using 13C-labeled sodium pyruvate, alanine, and sodium acetate .

Applications of Azepino-Indoles
While the specific compound "this compound" is not detailed in the search results, the general applications of azepino-indoles can be inferred:

  • Medicinal Chemistry Azepino-indoles and their derivatives are valuable in medicinal chemistry due to their potential biological activities .
  • Antimalarial Activity Some azepino-indoles are precursors for synthesizing new compounds with antimalarial activity .
  • Anticancer Activity Some azepinoindole alkaloids have shown anticancer activities .

Specific Azepino-Indole Alkaloids

  • Purpurascenines A-C These are previously undescribed azepino-indole alkaloids isolated from Cortinarius purpurascens. Compound 1 does not exhibit antiproliferative or cytotoxic effects against human prostate (PC-3), colorectal (HCT-116), and breast (MCF-7) cancer .
  • Albidumine A new bicyclic azepinoindole alkaloid, was identified from the seed cotyledon of Chrysophyllum albidum .

Mechanism of Action

The mechanism of action of azepino[4,5-b]indole-5-carboxylic acid derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways depend on the specific derivative and its intended application. For example, some derivatives may inhibit enzymes involved in cancer cell proliferation, while others may interact with microbial proteins to exert antimicrobial effects .

Comparison with Similar Compounds

3-(3,4-difluoro-benzoyl)-1,1-dimethyl-1,2,3,6-tetrahydro-azepino[4,5-b]indole-5-carboxylic acid ethyl ester (X-Ceptor)

  • Structural Differences : Substitution at position 3 with a 3,4-difluoro-benzoyl group instead of phenylmethoxy at position 6.
  • Application : Acts as a farnesoid X receptor (FXR) agonist, studied for repression of hepatic ApoA-I expression in preclinical models .

Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester (CAS 942145-77-9)

  • Structural Differences : Isopropyl ester instead of ethyl ester; lacks the 8-(phenylmethoxy) group.
  • Physicochemical Properties : Molecular formula C₁₈H₂₂N₂O₂, white powder, ≥98% purity, used in API production .

Analogs with Substituent Variations on the Indole Ring

Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-8-(3-methoxyphenyl)-1,1-dimethyl-, ethyl ester

  • Structural Differences : 3-methoxyphenyl substituent at position 8 instead of phenylmethoxy.
  • Implications : The methoxy group’s electron-donating properties could alter binding affinity in receptor-targeted applications compared to the phenylmethoxy variant .

9-[bis(phenylmethyl)amino]-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester (DAF-2 derivative)

  • Structural Differences: Bis(phenylmethyl)amino group at position 7.
  • Application: Serves as a fluorescent probe (DAF-2) for nitric oxide (NO) detection, leveraging its high selectivity and sensitivity in biological systems .
  • Key Findings: Fluorescence intensity correlates with NO concentration, enabling real-time monitoring in cellular studies .

Pharmacologically Active Analogs

FXR-450 (Isopropyl ester of X-Ceptor)

  • Structural Differences : Isopropyl ester instead of ethyl ester; retains the 3,4-difluoro-benzoyl group.
  • Application : Potent FXR agonist with oral bioavailability, used in studies exploring bile acid metabolism and lipid regulation .
  • Comparative Efficacy : Shows enhanced metabolic stability over ethyl ester derivatives due to increased lipophilicity .

Data Tables

Table 1. Structural and Functional Comparison of Azepinoindole Derivatives

Compound Name Substituents (Position) Ester Group Application Key Properties/Findings
Target Compound 8-(phenylmethoxy) Ethyl Research (Potential FXR agonist) Phenylmethoxy may enhance receptor binding
X-Ceptor 3-(3,4-difluoro-benzoyl) Ethyl FXR agonist Comparable efficacy to GW4064
CAS 942145-77-9 None specified Isopropyl API intermediate ≥98% purity, stable under storage
DAF-2 derivative 9-[bis(phenylmethyl)amino] Ethyl NO fluorescence probe High selectivity (nM range)
Azepinoindole with 3-methoxyphenyl 8-(3-methoxyphenyl) Ethyl Undisclosed Electron-donating substituent

Table 2. Physicochemical Properties

Compound Name Molecular Formula Appearance Purity Solubility (Inference)
Target Compound C₂₅H₂₈N₂O₃ Not reported N/A Moderate (ethyl ester)
X-Ceptor C₂₄H₂₂F₂N₂O₃ Not reported N/A Moderate
CAS 942145-77-9 C₁₈H₂₂N₂O₂ White powder ≥98% Low (isopropyl ester)

Research Findings and Implications

  • FXR Agonists : Ethyl and isopropyl esters (e.g., X-Ceptor, FXR-450) demonstrate that ester choice impacts metabolic stability and bioavailability. The 3,4-difluoro-benzoyl group is critical for FXR activation .
  • Fluorescent Probes: Substituents like bis(phenylmethyl)amino (DAF-2) highlight the azepinoindole core’s adaptability for non-pharmacological applications, such as biochemical sensing .
  • Structural Flexibility : The 8-position substituent (phenylmethoxy vs. methoxyphenyl) offers a tunable site for optimizing electronic or steric effects in drug design .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to synthesize azepino[4,5-b]indole derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodology : The Ugi-type/free radical cyclization approach is a robust method for synthesizing azepino[4,5-b]indole scaffolds. For example, 3-amido- and 3-tetrazolyl-azepino[4,5-b]indol-4-ones were synthesized via a one-pot Ugi reaction followed by radical cyclization using AIBN and tributyltin hydride (70–85% yields) . Optimization includes adjusting stoichiometry, solvent polarity, and radical initiator concentration. Alternative metal-free methods, such as hydroalkoxylation/[1,3]-rearrangement, can also achieve diastereoselectivity >20:1 in lactam formation .

Q. How are structural and stereochemical properties of azepino[4,5-b]indole derivatives characterized?

  • Methodology : Comprehensive characterization involves:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry (e.g., azepine-CH2_2 protons at δ 3.12–4.39 ppm) .
  • X-ray crystallography : Resolve absolute configuration, as demonstrated for T-Az-3 (R1_1=Cl; R2_2=2,6-MePh) .
  • HRMS/IR : Validate molecular weight and functional groups (e.g., lactam C=O at 1655 cm1^{-1}) .

Q. What in vitro assays are used to evaluate the biological activity of azepino[4,5-b]indole derivatives?

  • Methodology :

  • 5-HT6_{6}R binding assays : Radioligand competition experiments using transfected HEK-293 cells. T-Az derivatives (tetrazolyl) showed higher binding affinity than A-Az (amido) analogs, with IC50_{50} values in the nanomolar range .
  • Antitrypanosomal activity : Microplate-based assays against Trypanosoma brucei, measuring growth inhibition (e.g., compound 9b achieved 58% yield and IC50_{50} <1 µM) .

Advanced Research Questions

Q. How do structural modifications (e.g., tetrazolyl vs. amido groups) impact target binding affinity and selectivity?

  • Analysis :

  • Tetrazolyl substituents : Enhance 5-HT6_{6}R affinity due to increased hydrogen bonding and π-π stacking interactions, as shown by T-Az derivatives .
  • Amido groups : Lower steric hindrance but reduced polarity, leading to weaker receptor engagement. Molecular docking (e.g., Glide SP) can predict binding modes and guide rational design .

Q. What mechanistic insights explain the antitrypanosomal activity of azepino[4,5-b]indole derivatives?

  • Experimental Design :

  • Mechanistic studies : Use fluorescent probes (e.g., DAF-2) to monitor NO production in parasites, linking lactam hydrolysis to oxidative stress .
  • Metabolite profiling : LC-MS/MS to identify intermediates, such as carboxylic acid derivatives (e.g., 9b decomposes at 287–289°C, releasing active metabolites) .

Q. How can computational methods (e.g., DFT, molecular dynamics) guide the optimization of azepino[4,5-b]indole-based FXR agonists?

  • Methodology :

  • DFT calculations : Model regioselectivity in catalytic cyclization (e.g., ynamide-arene reactions favor azepino[4,5-b]indoles over β-carbolines) .
  • Free energy perturbation (FEP) : Predict binding free energy changes for substituents like 3,4-difluorobenzoyl (e.g., XL335, a potent FXR agonist with EC50_{50} = 10 nM) .

Q. What strategies address challenges in controlling stereoselectivity during azepino[4,5-b]indole synthesis?

  • Solutions :

  • Chiral auxiliaries : Use tert-butyl esters to stabilize transition states, improving enantiomeric excess (e.g., Catharanthine synthesis achieved >95% ee) .
  • Catalytic asymmetric synthesis : Zinc or gold catalysts enable enantioselective alkyne oxidation/C–H functionalization (e.g., 92% ee for β-carbolines) .

Q. How do polymorphic forms of azepino[4,5-b]indole derivatives influence pharmacokinetics and bioavailability?

  • Approach :

  • Crystallization screening : Test solvents (e.g., THF/water) to isolate stable polymorphs. For example, 9b recrystallized from ethanol showed improved solubility .
  • Dissolution testing : Compare AUC and Cmax_{max} in rodent models for amorphous vs. crystalline forms .

Data Contradictions and Resolutions

  • Synthetic Yield Discrepancies : reports 70–85% yields for Ugi/radical cyclization, while notes 58% yield for similar steps. Resolution: Differences in radical initiator purity (e.g., AIBN vs. TFA) and reaction scale (mmol vs. gram) may account for variability .
  • Biological Activity Variability : T-Az derivatives show higher 5-HT6_{6}R affinity in but weaker antitrypanosomal activity in . Resolution: Target-specific SAR; tetrazolyl groups favor CNS targets, while lactam hydrolysis enhances antiparasitic effects .

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